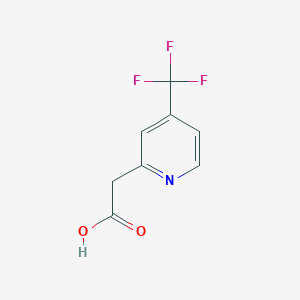

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid

説明

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H6F3NO2. It has a molecular weight of 205.14 . The IUPAC name for this compound is [2-(trifluoromethyl)-4-pyridinyl]acetic acid . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid and a series of its ester and amide derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cells .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid group . The InChI code for this compound is 1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) .Physical and Chemical Properties Analysis

This compound is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Quantum Chemical Investigations

- Density Functional Theory (DFT) Studies : DFT and quantum chemical calculations, along with thermodynamic parameters of various compounds including 2-(pyridin-4-yl-ethyl]thio}acetic acid (PTA), have been investigated, providing insights into their electronic properties like HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies (Bouklah et al., 2012).

Structural Studies

- Crystal Structure Analysis : Investigations into the crystal structures of compounds related to 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, such as fluroxypyr and triclopyr, have been conducted. These studies provide valuable information on molecular interactions and bonding configurations (Park et al., 2016); (Cho et al., 2014).

Synthesis and Functionalization

- Synthesis of Derivatives : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives, involving the synthesis of the pyridine ring, have been developed. These compounds are key intermediates in the manufacture of certain inhibitors (Kiss et al., 2008).

- Metalation and Functionalization : Research shows selective metalation and subsequent functionalization of 2-(trifluoromethyl)pyridine, which can be carboxylated or otherwise functionalized at different positions. This has significant implications for preparing various carboxylic acid derivatives (Schlosser & Marull, 2003).

Catalytic Applications

- Catalytic Reactions : Certain derivatives of 2-(trifluoromethyl)pyridine have been used as catalysts in reactions like the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating their potential in catalysis (Xie et al., 2014).

Luminescent Materials

- Electrophosphorescence : Compounds like 2-(9,9-diethylfluoren-2-yl)-5-trifluoromethylpyridine iridium complexes have been synthesized, showing potential as emitters in electrophosphorescent devices. Their high efficiencies and slow decay rates against current densities indicate their applicability in device applications (Zhang et al., 2010).

Antimycobacterial Activity

- Synthesis and Screening of Derivatives : Derivatives of 2-(trifluoromethyl)pyridine have been synthesized and tested for in vitro antimycobacterial activity, showing potential in medicinal chemistry (Mamolo et al., 2001).

Corrosion Inhibition

- Steel Corrosion Inhibition : Research indicates that certain pyridine derivatives, like [(2-pyridin-4-ylethyl)thio]acetic acid, are effective corrosion inhibitors for steel in acidic environments (Bouklah et al., 2005).

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid These factors can include temperature, pH, and the presence of other compounds

生化学分析

Biochemical Properties

2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has been observed to bind with certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound modulates the expression of genes related to inflammation, thereby reducing the production of pro-inflammatory cytokines. Furthermore, this compound impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, thereby reducing the synthesis of inflammatory mediators. Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity. This results in altered expression of genes involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and oxidative stress. At higher doses, toxic effects have been observed, including liver and kidney damage. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound undergoes biotransformation, resulting in the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. This localization is essential for its role in modulating cellular processes .

特性

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLVCJRDGKYAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694921 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000515-78-5 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)

![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)